molecular formula C6H14NO3P B14659130 2,6-Dimethyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one CAS No. 52202-92-3

2,6-Dimethyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one

Cat. No.: B14659130
CAS No.: 52202-92-3
M. Wt: 179.15 g/mol
InChI Key: BJRWXNBAIIXDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one is a heterocyclic compound containing phosphorus, oxygen, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one typically involves the reaction of phosphorus trichloride with a suitable diol and an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{PCl}_3 + \text{Diol} + \text{Amine} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are commonly employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphoranes.

Scientific Research Applications

2,6-Dimethyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one involves its interaction with specific molecular targets. The phosphorus atom in the compound can form strong bonds with various nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione.

    Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione.

    Barbituric Acid: 2,4,6-Trioxohexahydropyrimidine.

Properties

CAS No.

52202-92-3

Molecular Formula

C6H14NO3P

Molecular Weight

179.15 g/mol

IUPAC Name

2,6-dimethyl-1,3,6,2λ5-dioxazaphosphocane 2-oxide

InChI

InChI=1S/C6H14NO3P/c1-7-3-5-9-11(2,8)10-6-4-7/h3-6H2,1-2H3

InChI Key

BJRWXNBAIIXDGL-UHFFFAOYSA-N

Canonical SMILES

CN1CCOP(=O)(OCC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.